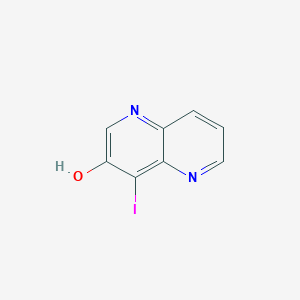

4-Iodo-1,5-naphthyridin-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-iodo-1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXVGZRTWCKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678412 | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-57-2 | |

| Record name | 4-Iodo-1,5-naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-ol (CAS No. 1246088-57-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-1,5-naphthyridin-3-ol, a key heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary for its effective synthesis, handling, and application in drug discovery programs.

Core Compound Identity and Significance

CAS Number: 1246088-57-2[1][2][3]

Molecular Formula: C₈H₅IN₂O[1]

Structure:

This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities. The presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives. The iodo group serves as a readily displaceable handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the hydroxyl group can be a key pharmacophoric feature or a site for further functionalization.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its basic properties and predicted spectroscopic data.

| Property | Value | Source |

| CAS Number | 1246088-57-2 | [1][2][3] |

| Molecular Formula | C₈H₅IN₂O | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Predicted m/z | [M+H]⁺: 272.95195 | [4] |

Synthesis of this compound: A Proposed Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a logical and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of the 1,5-naphthyridine scaffold and the iodination of activated aromatic rings.

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of the Precursor, 1,5-Naphthyridin-3-ol.

-

Step 2: Regioselective Iodination of 1,5-Naphthyridin-3-ol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,5-Naphthyridin-3-ol (via Gould-Jacobs Reaction Analogy)

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[6] By analogy, 1,5-naphthyridin-3-ol can be synthesized from 3-aminopyridine and a suitable three-carbon electrophile like diethyl malonate.

-

Materials: 3-Aminopyridine, Diethyl malonate, Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether.

-

Procedure:

-

A mixture of 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The reaction is monitored by TLC for the disappearance of the starting materials.

-

The resulting intermediate, a substituted aminopyridine derivative, is then added to a preheated high-boiling solvent such as diphenyl ether at 250-260 °C to effect cyclization.

-

Alternatively, the intermediate can be heated in polyphosphoric acid (PPA) at 120-140 °C to promote cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane or by careful quenching with water if PPA is used.

-

The crude 1,5-naphthyridin-3-ol is collected by filtration, washed, and can be purified by recrystallization or column chromatography.

-

Step 2: Iodination of 1,5-Naphthyridin-3-ol

The hydroxyl group at the 3-position activates the naphthyridine ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. In this case, the 4-position is electronically favored.

-

Materials: 1,5-Naphthyridin-3-ol, Iodine (I₂), Sodium carbonate (Na₂CO₃) or another suitable base, a suitable solvent like aqueous ethanol or dioxane.

-

Procedure:

-

1,5-Naphthyridin-3-ol (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

A base, such as sodium carbonate (2.0 eq), is added to the solution to facilitate the reaction.

-

A solution of iodine (1.1 eq) in the same solvent is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for several hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, this compound, is then isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the final compound.[7]

-

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its potential as a substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the 4-position of the naphthyridine core and various aryl or heteroaryl groups.

-

General Protocol:

-

To a reaction vessel containing this compound (1.0 eq) and the desired boronic acid or boronate ester (1.2-1.5 eq) is added a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

-

A base such as potassium carbonate, cesium carbonate, or sodium carbonate (2.0-3.0 eq) is added.

-

A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 2-10 mol%), is added.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Standard aqueous workup and purification by column chromatography yield the desired 4-substituted-1,5-naphthyridin-3-ol.[8]

-

Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6] The ability to functionalize the 4-position of the 1,5-naphthyridin-3-ol core via reactions like the Suzuki coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

For instance, the introduction of various aryl and heteroaryl moieties at the 4-position can modulate the compound's interaction with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target protein.

Safety and Handling

As with all iodo-containing organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

Conclusion

This compound (CAS No. 1246088-57-2) is a valuable and versatile building block for the synthesis of novel and complex 1,5-naphthyridine derivatives. Its strategic placement of iodo and hydroxyl functional groups allows for a wide range of chemical modifications, making it a key intermediate for the exploration of new chemical space in drug discovery. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. This compound | 1246088-57-2 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 1,5-naphthyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of activities, this document elucidates the core mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative biological data, and provides detailed, field-proven experimental protocols. The narrative is structured to explain the causality behind experimental design and to ground all claims in authoritative, verifiable sources.

The 1,5-Naphthyridine Core: A Foundation for Pharmacological Diversity

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, analogous to naphthalene.[3] Among the six possible isomers, the 1,5-naphthyridine ring system has garnered immense interest due to its unique electronic properties and its ability to serve as a versatile scaffold for constructing molecules that interact with a wide range of biological targets.[3][4] Its derivatives have demonstrated potent antiproliferative, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties.[3]

The synthetic accessibility of this core is a key driver of its prevalence in drug discovery campaigns. Foundational methods like the Skraup synthesis (the reaction of a 3-aminopyridine with glycerol) and the Gould-Jacobs reaction provide robust entry points to the core structure, allowing for subsequent functionalization and optimization.[1][3][5] This chemical tractability enables chemists to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting DNA Replication and Repair

A predominant mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[1][6] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the inhibitory action of a 1,5-naphthyridine derivative on the Topoisomerase I catalytic cycle.

Caption: Inhibition of Topoisomerase I by a 1,5-naphthyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound ID | Cancer Cell Line | Biological Assay | IC₅₀ (µM) | Reference |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [1] |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [1] |

| 162b | K562 (Leukemia) | Antiproliferative | 15.9 | [7] |

| 162b | HepG-2 (Liver Cancer) | Antiproliferative | 18.9 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of 1,5-naphthyridine derivatives on adherent cancer cells. The assay measures the metabolic activity of viable cells, which reflects the cell population's health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

1,5-Naphthyridine test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Focus

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[1][9][10][11] Their mechanisms can involve the inhibition of bacterial topoisomerases (Gyrase and Topoisomerase IV) or other essential cellular processes.[12] Naturally occurring 1,5-naphthyridines, such as canthinone alkaloids, have demonstrated potent activity against both bacteria and fungi.[13]

Structure-Activity Relationship (SAR) Insights

For novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold, SAR studies have revealed that substitutions at specific positions are critical for broad-spectrum activity.[12]

-

C-2 Position: An alkoxy (e.g., methoxy) or cyano group is often preferred.[12]

-

C-7 Position: A halogen or hydroxyl group appears optimal.[12]

-

Other Positions: Substitutions on the other carbons generally have a detrimental effect on antibacterial activity.[12]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antibacterial and antifungal potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [13] |

| Canthin-6-one | Escherichia coli | 3.91 | [13] |

| Canthin-6-one | Methicillin-resistant S. aureus (MRSA) | 0.98 | [13] |

| Canthin-6-one | Candida albicans (Fungus) | 3.91 | [13] |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Kinase Inhibition Activities

Beyond cytotoxicity, 1,5-naphthyridine derivatives are potent modulators of key signaling pathways involved in inflammation and cellular regulation, such as the TGF-β and NF-κB pathways.

Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) pathway is crucial in cell growth, differentiation, and immunity; its dysregulation is implicated in fibrosis and cancer.[1] Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of the ALK5 kinase, the TGF-β type I receptor.[14][15]

Quantitative Data: ALK5 Inhibition

| Compound ID | Substitution Pattern | Biological Assay | IC₅₀ (nM) | Reference |

| 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 | [1][14][15] |

| 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 | [1][14][15] |

Modulation of Inflammatory Responses

Naturally derived 1,5-naphthyridines have demonstrated significant anti-inflammatory properties.[13][16] For example, canthinone and quassidine derivatives strongly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16] This activity is often linked to the inhibition of the NF-κB signaling pathway.

Mechanism of Action: NF-κB Pathway Inhibition

Caption: Inhibition of the LPS-induced NF-κB pathway by 1,5-naphthyridines.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents, particularly as Topoisomerase I inhibitors, continues to drive clinical interest. Concurrently, emerging research highlights their potential as broad-spectrum antimicrobials, specific kinase inhibitors, and potent anti-inflammatory agents.[1][3][12]

Future efforts should focus on expanding the chemical space around this privileged core to establish more robust structure-activity relationships.[1] The application of advanced synthetic methodologies will enable the creation of novel analogues with improved selectivity, reduced off-target effects, and optimized pharmacokinetic profiles, paving the way for the next generation of 1,5-naphthyridine-based therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 11. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 12. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of 4-Iodo-1,5-naphthyridin-3-ol

Abstract: this compound is a halogenated heterocyclic compound built upon the 1,5-naphthyridine scaffold. While direct experimental literature on this specific molecule is not publicly available, its structural components—the naphthyridine core, a hydroxyl group, and an iodine atom—suggest significant potential as a versatile intermediate in medicinal chemistry and drug discovery. This guide synthesizes information from related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore the predicted molecular and physicochemical properties, propose robust synthetic pathways, anticipate key spectroscopic signatures for characterization, and discuss its potential applications as a strategic building block for developing novel therapeutics.

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] Naphthyridine derivatives are found in both natural products and synthetic drugs, where the two nitrogen atoms often play a crucial role in forming key hydrogen bonds with biological targets like enzyme active sites.[3][6]

The strategic introduction of halogen atoms, particularly iodine, onto such scaffolds is a cornerstone of modern drug design.[8] An iodine substituent can profoundly influence a molecule's properties in several ways:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and cellular uptake.[8]

-

Halogen Bonding: The iodine atom can act as a powerful halogen bond donor, forming specific, stabilizing interactions with protein residues to improve binding affinity and selectivity.[8]

-

Metabolic Blocking: A halogen can occupy a site that would otherwise be susceptible to metabolic degradation, thereby extending the compound's in vivo half-life.[8]

-

Synthetic Handle: The carbon-iodine bond is a versatile functional group for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

This guide focuses on the specific, yet uncharacterized, molecule this compound, providing a predictive but scientifically grounded framework for its synthesis and potential use.

Molecular Structure and Predicted Physicochemical Properties

The core structure of this compound combines the rigid 1,5-naphthyridine heterocycle with an electron-donating hydroxyl group and an electron-withdrawing, yet polarizable, iodine atom.

Caption: 2D structure of this compound.

A critical feature of this molecule is the potential for keto-enol tautomerism, a common characteristic of hydroxy-substituted nitrogen heterocycles. The molecule likely exists in equilibrium between the 3-ol (enol) form and the 1,5-naphthyridin-3(2H)-one (keto) form. The predominant tautomer will depend on the solvent, pH, and physical state (solid vs. solution).

Table 1: Predicted Physicochemical Properties

The following properties are computationally derived and sourced from the PubChem database for C8H5IN2O.[9]

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O | PubChem CID: 135742418[9] |

| Molecular Weight | 271.94 g/mol | PubChem CID: 135742418[9] |

| Monoisotopic Mass | 271.94467 Da | PubChem CID: 135742418[9] |

| XlogP (Predicted) | 1.5 | PubChem CID: 135742418[9] |

| Hydrogen Bond Donors | 1 | PubChem CID: 135742418[9] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 135742418[9] |

Proposed Synthetic Pathways

As no synthesis is reported in the literature, we propose two logical retrosynthetic approaches based on well-established heterocyclic chemistry.[1][2]

Pathway A: Late-Stage Electrophilic Iodination

The most direct approach involves the synthesis of the 1,5-naphthyridin-3-ol precursor followed by regioselective iodination. The hydroxyl group is a strongly activating, ortho-, para-directing group, which should facilitate iodination at the adjacent C4 position.

Caption: Proposed synthesis via late-stage iodination workflow.

Experimental Protocol (Proposed):

-

Synthesis of 1,5-Naphthyridin-3-ol:

-

Adapt the Gould-Jacobs reaction by condensing 3-aminopyridine with diethyl malonate or a derivative at elevated temperatures (e.g., 150 °C) to form an intermediate.[1][2]

-

Induce thermal cyclization by heating the intermediate in a high-boiling solvent like diphenyl ether or Dowtherm A (typically >240 °C) to yield 1,5-naphthyridin-3-ol.[2]

-

Purify the product by recrystallization or column chromatography.

-

-

Electrophilic Iodination:

-

The iodination of activated phenols and related heterocycles is well-documented.[10][11] Dissolve the 1,5-naphthyridin-3-ol precursor in a suitable solvent (e.g., ethanol, DMF, or aqueous base).

-

Add a mild base such as sodium bicarbonate (NaHCO₃) to facilitate the reaction.[11]

-

Introduce an electrophilic iodine source, such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl), portion-wise at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction and purification to isolate the target compound.

-

Causality: The hydroxyl group at C3 strongly activates the ring towards electrophilic aromatic substitution. The C4 position is electronically favored due to resonance stabilization of the sigma complex intermediate and is sterically accessible, making regioselective iodination highly probable.

Anticipated Spectroscopic Characterization

Confirmation of the molecular structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected key signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | 3-4 distinct aromatic proton signals in the δ 7.0-9.0 ppm range. A broad singlet for the -OH proton (may be exchangeable with D₂O). | The asymmetric substitution pattern will result in unique signals for each proton on the naphthyridine core. Chemical shifts are influenced by the electronic nature of the nitrogens, hydroxyl, and iodo groups. |

| ¹³C NMR | 8 distinct carbon signals. The C-I signal (C4) will appear at a relatively upfield chemical shift (δ ~90-110 ppm) due to the heavy-atom effect. The C-OH signal (C3) will be significantly downfield. | The carbon directly attached to iodine experiences significant shielding. This is a characteristic diagnostic peak for iodoarenes. |

| Mass Spec (EI/ESI) | A strong molecular ion peak (M⁺ or [M+H]⁺) at m/z ≈ 272. A characteristic isotopic pattern for a single iodine atom. | The molecular weight is 271.94. Iodine is monoisotopic (¹²⁷I), so no complex isotopic clusters are expected beyond the natural abundance of ¹³C.[9] |

| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹). Aromatic C=C and C=N stretches (~1500-1650 cm⁻¹). C-I stretch in the far-IR region (~500-600 cm⁻¹). | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |

Potential Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile chemical scaffold for building more complex molecules with therapeutic potential.

Caption: Role as a versatile scaffold for drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 1,5-naphthyridine core can serve this function, while the C4 position is a prime vector for installing substituents (via cross-coupling) that target the solvent-front region, a key strategy for achieving potency and selectivity.[12]

-

Antimicrobial Agents: The historical success of nalidixic acid, a 1,8-naphthyridine derivative, highlights the potential of this scaffold class in developing anti-infective agents.[7][13] New derivatives could be synthesized to overcome existing resistance mechanisms.

-

Anticancer Therapeutics: Naphthyridine alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[6] This scaffold can be elaborated to create novel DNA intercalators or enzyme inhibitors for cancer therapy.

-

Chemical Probes: The alkynyl groups that can be installed via Sonogashira coupling are valuable for "click chemistry," allowing the molecule to be tagged with fluorophores or affinity labels for use as a chemical probe in biological systems.

Conclusion

While this compound remains a hypothetical target without direct characterization in the scientific literature, its molecular architecture is of significant strategic interest. By applying established principles of heterocyclic synthesis and physical organic chemistry, we can confidently predict its core properties and outline a viable path to its creation. Its true potential will be realized when used as a foundational building block, leveraging the versatile carbon-iodine bond to explore new chemical space in the urgent and ongoing search for novel therapeutic agents. This guide provides the necessary theoretical framework for any researcher, scientist, or drug development professional looking to embark on that exploration.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 12. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1,5-naphthyridin-3-ol

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-1,5-naphthyridin-3-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational principles of spectroscopic analysis and provides predicted data based on its chemical structure and analogous compounds. It further outlines detailed experimental protocols for acquiring and interpreting high-quality spectroscopic data.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an iodine atom and a hydroxyl group on the naphthyridine core suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-property relationships.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, including the aromatic rings, the hydroxyl group, and the carbon-iodine bond, give rise to characteristic spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | s | - |

| H-6 | 7.5 - 8.0 | d | 8.0 - 9.0 |

| H-7 | 7.0 - 7.5 | t | 7.0 - 8.0 |

| H-8 | 8.5 - 9.0 | d | 4.0 - 5.0 |

| OH | 9.0 - 11.0 | br s | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to deduce the connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3 | 150 - 160 |

| C-4 | 90 - 100 |

| C-4a | 145 - 155 |

| C-6 | 120 - 130 |

| C-7 | 125 - 135 |

| C-8 | 150 - 160 |

| C-8a | 140 - 150 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to identify the chemical shifts of all carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of this compound[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 272.95195 |

| [M+Na]⁺ | 294.93389 |

| [M-H]⁻ | 270.93739 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information. A related compound, 4-Iodo-1,5-naphthyridine, has been analyzed by GC-MS, which could provide insights into potential fragmentation pathways[2].

Figure 2. General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (aromatic) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-I stretch | 500 - 600 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridine core is expected to show characteristic absorption bands. The absorption spectra of naphthyridine derivatives typically show multiple bands corresponding to π-π* transitions[3][4]. The position and intensity of these bands are sensitive to substitution and the solvent environment[3][5].

Predicted UV-Vis Data:

-

λmax: Expected in the range of 250-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous structural confirmation and characterization. While direct experimental data is currently scarce, the predicted spectroscopic features and detailed protocols provided in this guide offer a robust framework for researchers to acquire and interpret the necessary data, thereby facilitating further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

- 1. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodo-1,5-naphthyridin-3-ol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the precise spatial orientation of its nitrogen atoms allow it to engage in a variety of interactions with biological targets, including hydrogen bonding and metal coordination.[1][3] Consequently, derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, as well as antiproliferative, antimicrobial, and antiparasitic properties.[2][4][5]

This guide focuses on a particularly valuable, functionalized derivative: 4-Iodo-1,5-naphthyridin-3-ol . The strategic placement of the hydroxyl and iodo groups on this core structure unlocks a vast potential for chemical diversification, making it an exemplary building block for the synthesis of novel therapeutic agents. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or can be further functionalized, while the iodine atom at the 4-position serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions.[3][6] This dual functionality allows for the systematic and modular exploration of chemical space around the 1,5-naphthyridine core, a critical activity in modern drug discovery campaigns.

Synthesis of the this compound Building Block

The synthesis of this compound is a multi-step process that begins with the construction of the core 1,5-naphthyridine ring system, followed by a regioselective iodination. The overall synthetic strategy is designed to be robust and scalable, providing reliable access to this key intermediate.

Part 1: Synthesis of the Precursor - 1,5-Naphthyridin-3-ol

The initial step involves the construction of the 1,5-naphthyridin-3-ol core. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization.[1]

Caption: Synthetic pathway to the 1,5-Naphthyridin-3-ol precursor.

Part 2: Regioselective Iodination

With the 1,5-naphthyridin-3-ol precursor in hand, the next critical step is the introduction of the iodine atom at the 4-position. The hydroxyl group at the 3-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. In this case, the 4-position is highly activated. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[6][7]

Caption: Iodination of the precursor to yield the target building block.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,5-Naphthyridin-3-ol

-

N-Iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,5-naphthyridin-3-ol (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques. The mass spectrum should show the expected molecular ion peak, and the 1H NMR spectrum should be consistent with the structure, showing a characteristic shift in the aromatic protons' signals due to the introduction of the iodine atom.

Reactivity and Applications in Cross-Coupling Reactions

The true utility of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.[6]

Logical Workflow for Drug Discovery

The use of this compound in a drug discovery program follows a logical and efficient workflow. This modular approach allows for the rapid generation of a library of compounds for biological screening.

Caption: A modular workflow for drug discovery using the target building block.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-naphthyridine with a boronic acid or ester.[8][9] This reaction is particularly useful for introducing a wide range of aryl and heteroaryl substituents at the 4-position, which can probe interactions with hydrophobic pockets in target proteins.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, aryl/heteroaryl boronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.[10]

-

Causality: The choice of a palladium(0) catalyst like Pd(PPh3)4 is crucial as it readily undergoes oxidative addition with the aryl iodide. The base (K2CO3) is necessary for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as linear linkers or be further elaborated.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (TEA).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq).

-

Add triethylamine (3.0 eq) and stir the mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction until completion, then perform a standard workup and purification.[13]

-

Causality: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.[14]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 4-position.[15][16] These amino groups can act as key hydrogen bond donors or acceptors, significantly influencing the biological activity of the resulting compounds.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, primary or secondary amine, Pd2(dba)3, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.02 eq), the phosphine ligand (0.08 eq), and the base (1.5 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

-

After cooling, perform a workup and purify the product by chromatography.[17]

-

Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. These ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting. The base is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[18]

Application in Kinase Inhibitor Drug Discovery

The 1,5-naphthyridine scaffold is a well-established core for the development of kinase inhibitors.[19][20][21] The derivatives synthesized from this compound are well-suited to target the ATP-binding site of various kinases.

Data Presentation: Representative Biological Activity

The following table presents data for a series of 1,5-naphthyridine derivatives as inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase. While not directly derived from this compound, these compounds illustrate the potential of the 1,5-naphthyridine scaffold in achieving high-potency kinase inhibition.[4]

| Compound ID | R-Group at 4-position | Biological Assay | IC50 (nM) |

| 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 |

| 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 |

Data sourced from Gellibert et al., J. Med. Chem. 2004, 47 (18), pp 4494–4506.[4]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable through a logical and scalable route, and its dual functionality allows for extensive chemical diversification through a range of robust and well-understood cross-coupling reactions. The ability to systematically introduce a wide variety of substituents at the 4-position, coupled with the inherent biological relevance of the 1,5-naphthyridine scaffold, makes this compound an essential tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,5-Naphthyridine Core: A Technical Guide to its Reactivity and Synthetic Utility

Introduction

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic properties that govern its reactivity and make it a privileged scaffold in drug design.[3][4] This guide provides an in-depth exploration of the chemical reactivity of the 1,5-naphthyridine core, offering field-proven insights and detailed methodologies for its functionalization. We will delve into the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this versatile heterocycle.

Electronic Structure and General Reactivity

The reactivity of the 1,5-naphthyridine ring system can be understood by considering the electron-withdrawing nature of the two nitrogen atoms. This results in an electron-deficient π-system, making the carbon atoms of the rings susceptible to nucleophilic attack, particularly at the 2-, 4-, 6-, and 8-positions. Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. The overall reactivity pattern shows similarities to that of quinoline.[1]

Key Synthetic Routes to the 1,5-Naphthyridine Core

A solid understanding of the synthesis of the core structure is paramount before exploring its reactivity. Several classical and modern methods are employed, with the choice often dictated by the desired substitution pattern.

Skraup and Friedländer Reactions

The Skraup reaction, a classic method for quinoline synthesis, can be adapted for 1,5-naphthyridines. It typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[1][5] The Friedländer synthesis, another powerful tool, involves the condensation of a 3-amino-2-formylpyridine or a 3-amino-2-acylpyridine with a compound containing an activated methylene group.[5][6]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-aminopyridine (1 equivalent).

-

Reagent Addition: Slowly add concentrated sulfuric acid (3 equivalents) while cooling the flask in an ice bath.

-

Glycerol Addition: Add glycerol (3 equivalents) dropwise to the mixture with continuous stirring.

-

Oxidizing Agent: Add a suitable oxidizing agent, such as iodine or manganese dioxide, portion-wise.[1]

-

Heating: Heat the reaction mixture to 130-140 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 1,5-naphthyridine is then purified by recrystallization or column chromatography.

Electrophilic Substitution Reactions

Due to the electron-deficient nature of the carbon skeleton, electrophilic aromatic substitution on the 1,5-naphthyridine core is generally difficult and requires harsh conditions. When it does occur, it is often directed to the less deactivated positions.

N-Functionalization: The Primary Site of Electrophilic Attack

The nitrogen atoms are the most nucleophilic centers and readily react with a variety of electrophiles.

-

N-Alkylation, N-Acylation, and N-Tosylation: Alkyl halides, acyl chlorides, and tosyl chlorides react with 1,5-naphthyridines to form the corresponding quaternary salts or N-functionalized products.[1] The choice of base, such as cesium carbonate, is crucial for deprotonation of the resulting salt to yield the neutral N-substituted product.[1]

Halogenation

Direct halogenation of the 1,5-naphthyridine ring is challenging. However, halogen atoms can be introduced, often starting from hydroxylated or activated precursors. For example, 1,5-naphthyridin-2(1H)-ones can be converted to 2-chloro-1,5-naphthyridines using reagents like phosphorus oxychloride (POCl₃).[1] These halogenated derivatives are pivotal intermediates for subsequent nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is a cornerstone of 1,5-naphthyridine chemistry, enabling the introduction of a wide array of functional groups. Halogenated 1,5-naphthyridines, particularly those with chloro, bromo, or iodo substituents at the 2-, 4-, 6-, or 8-positions, are excellent substrates for SNAr reactions.

Amination

The introduction of amino groups is of significant interest in medicinal chemistry. This can be achieved through several methods:

-

Direct Amination: Reaction of a halo-1,5-naphthyridine with ammonia or primary/secondary amines at elevated temperatures, sometimes in a sealed tube, can yield the corresponding amino-1,5-naphthyridines.[1]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[1] The choice of palladium catalyst and ligand (e.g., XantPhos) is critical for achieving high yields.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,5-naphthyridine

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-chloro-1,5-naphthyridine (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 equivalents).

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Alkoxylation and Hydroxylation

Halogenated 1,5-naphthyridines can be converted to their corresponding alkoxy or hydroxy derivatives by reaction with alkoxides (e.g., sodium methoxide) or hydroxides, respectively, via an SNAr mechanism.[1]

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. The 1,5-naphthyridine core is an excellent platform for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a widely used method for the arylation and vinylation of the 1,5-naphthyridine scaffold.[7] Palladium catalysts are typically employed for this transformation.

Cobalt-Catalyzed Cross-Couplings

Recent advances have demonstrated the utility of cobalt catalysts for the cross-coupling of halogenated naphthyridines with organomagnesium (Grignard) and organozinc reagents.[8] These methods offer an alternative to palladium catalysis and can exhibit different reactivity profiles.[8]

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalo-1,5-naphthyridines

| Dihalo-1,5-naphthyridine | Nucleophile | Reaction Conditions | Major Product | Reference |

| 2,6-dichloro-1,5-naphthyridine | Morpholine | Reflux | 2-chloro-6-morpholino-1,5-naphthyridine | [1] |

| 4,8-dichloro-1,5-naphthyridine | Sodium methoxide | Reflux | 4-chloro-8-methoxy-1,5-naphthyridine | [1] |

Visualization of Key Transformations

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

The 1,5-Naphthyridine Scaffold: A Privileged Heterocycle for Novel Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the precise positioning of nitrogen atoms, allows for specific, high-affinity interactions with a variety of biological macromolecules. This guide provides a comprehensive overview of the most promising therapeutic targets for 1,5-naphthyridine derivatives, delving into the underlying mechanisms of action, key experimental validation protocols, and the future outlook for this versatile chemical entity.

Part 1: Oncology - A Multi-pronged Attack on Cancer

The dysregulation of cellular signaling, proliferation, and DNA maintenance are hallmarks of cancer. 1,5-Naphthyridine derivatives have demonstrated the ability to interfere with these processes through multiple mechanisms, making them a rich area of investigation for novel anticancer agents.

DNA Topoisomerase I Inhibition: Inducing Catastrophic DNA Damage

Mechanism of Action: DNA topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2][3] 1,5-Naphthyridine-based inhibitors function as interfacial poisons. They intercalate into the DNA-Top1 complex, stabilizing this transient state and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.[1][2][3] The structural similarity of some 1,5-naphthyridine derivatives to the natural Top1 inhibitor camptothecin has driven interest in this area.

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of 1,5-naphthyridine compounds on Top1 activity.

1. Reagents and Materials:

- Human Topoisomerase I enzyme (recombinant)

- Supercoiled plasmid DNA (e.g., pBR322)

- Relaxation Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

- Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

- Camptothecin (positive control)

- Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 25% glycerol)

- Agarose gel (1%) containing ethidium bromide

- TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

- UV transilluminator and imaging system

2. Procedure:

- Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain relaxation buffer, 250 ng of supercoiled plasmid DNA, and the desired concentration of the test compound or control.

- Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube. The final reaction volume is typically 20 µL.

- Incubate the reactions at 37°C for 30 minutes.

- Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

- Load the entire reaction mixture into the wells of a 1% agarose gel.

- Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the gel length.

- Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

- Quantify the band intensities to determine the percentage of inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the Top1 relaxation activity.

Kinase Inhibition: Halting Aberrant Signaling Cascades

Kinases are pivotal regulators of cellular signaling, and their aberrant activation is a frequent driver of oncogenesis. The 1,5-naphthyridine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.

Mechanism of Action: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and survival.[4] Genetic alterations such as gene amplification, mutations, or translocations can lead to constitutive FGFR signaling, promoting tumor growth in various cancers, including bladder, breast, and lung cancer.[4] Novel 1,5-naphthyridine derivatives have been developed as potent inhibitors of the entire FGFR family, demonstrating nanomolar affinity in both enzymatic and cellular assays.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.

Logical Workflow for FGFR Inhibitor Screening

Caption: High-level workflow for the identification and validation of 1,5-naphthyridine-based FGFR inhibitors.

Mechanism of Action: The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune response. Its dysregulation is implicated in cancer and fibrosis.[5] The 1,5-naphthyridine scaffold has been instrumental in the development of potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6][7] These inhibitors bind to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation of the downstream SMAD signaling cascade.[6] This blockade can inhibit tumor growth and metastasis.

Quantitative Data for Representative 1,5-Naphthyridine Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Aminothiazole Derivative | ALK5 | 6 | Autophosphorylation | [6][7] |

| Pyrazole Derivative | ALK5 | 4 | Autophosphorylation | [6][7] |

| Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar Affinity | Enzymatic & Cellular | [4] |

Part 2: Antimicrobial Agents - A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Naphthyridine derivatives, particularly the 1,8-isomer nalidixic acid, have a long history as antibacterial agents. More recently, the 1,5-naphthyridine scaffold is being explored for novel antimicrobial properties.[5][8]

Mechanism of Action: While the 1,8-naphthyridines are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, the mechanisms for 1,5-naphthyridines are more varied.[8][9] Some derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[10] FtsZ is an essential and highly conserved protein that forms a polymeric Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death. This represents a novel and promising target for antibacterial drug development.[10]

Signaling Pathway: Inhibition of Bacterial Cell Division via FtsZ

Caption: 1,5-Naphthyridines can inhibit bacterial cell division by preventing the polymerization of FtsZ monomers.

Part 3: Neurodegenerative Disorders - Targeting Cognitive Decline

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons and synaptic function.[11][12] Emerging research suggests that targeting specific signaling pathways in the brain can offer therapeutic benefits.

Mechanism of Action: Phosphodiesterase 5 (PDE5) is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP).[13] The inhibition of PDE5 leads to an increase in cGMP levels, which in turn activates signaling pathways that promote synaptic plasticity and memory formation, such as the phosphorylation of the cAMP response element-binding protein (CREB).[13] While the initial research was on quinoline-based inhibitors, related heterocyclic scaffolds like benzo[b][1][14]naphthyridines have been identified as highly potent PDE5 inhibitors with improved drug-like properties, making them promising candidates for the treatment of Alzheimer's disease.[13]

Conclusion and Future Directions

The 1,5-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its rigid framework and versatile substitution patterns have enabled the development of potent and selective modulators of diverse biological targets, spanning oncology, infectious diseases, and neurology. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and improve their pharmacokinetic profiles. The application of structure-based drug design, guided by X-ray crystallography of inhibitor-target complexes, will continue to be a cornerstone of this effort. As our understanding of disease biology deepens, the 1,5-naphthyridine core will undoubtedly serve as a foundational element for the next generation of targeted therapeutics.

References

- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neuroscirn.org [neuroscirn.org]

- 13. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-ol Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-iodo-1,5-naphthyridin-3-ol, a key heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical reactivity, structure-activity relationships (SAR), and potential therapeutic applications of this important class of compounds. The content is structured to provide not only procedural details but also the underlying scientific rationale for experimental designs, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The introduction of specific substituents onto the 1,5-naphthyridine core allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery.

The this compound core, in particular, offers a unique combination of functionalities. The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. The iodine atom at the 4-position is a versatile synthetic handle, enabling a wide range of derivatizations through cross-coupling reactions. This strategic placement of functional groups makes this compound an attractive starting point for the development of novel therapeutic agents.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through a multi-step sequence, beginning with the construction of the 1,5-naphthyridin-3-ol scaffold followed by a regioselective iodination.

Construction of the 1,5-Naphthyridin-3-ol Scaffold

A common and effective method for the synthesis of the 1,5-naphthyridin-3-ol core is through a variation of the Gould-Jacobs reaction.[1][7] This involves the condensation of a 3-aminopyridine with a suitable three-carbon component, followed by thermal cyclization.

Workflow for the Synthesis of 1,5-Naphthyridin-3-ol:

Caption: Synthetic workflow for 1,5-Naphthyridin-3-ol.

Experimental Protocol: Synthesis of 1,5-Naphthyridin-3-ol

-

Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-